{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Description
Properties
IUPAC Name |
(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-9-10-8-3-2-7(5-12)4-11(6)8/h7,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCPDPVMWJYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation methods for this compound primarily focus on the cyclization of suitable precursors containing both pyridine and triazole moieties, followed by functionalization to install the methanol group. Key synthetic approaches include:
Cyclization of Hydrazine Derivatives with Pyridine Precursors:
Condensation of hydrazine or hydrazide derivatives with substituted pyridine intermediates under controlled conditions can form the fused triazolo[4,3-a]pyridine ring. This step is often facilitated by heating or using acidic/basic catalysts to promote ring closure.Functional Group Transformation at the 6-Position:
After formation of the triazolopyridine core, the 6-position is functionalized to introduce the hydroxymethyl (-CH2OH) group. This can be achieved via reduction of corresponding aldehyde or halomethyl intermediates or by nucleophilic substitution reactions.Use of α-Halo Ketones or Esters for Ring Construction:
Some methods employ α-halo ketones or esters reacting with pyridinethione or related intermediates to build the fused heterocyclic system, which can then be further elaborated to the target compound.
Specific Preparation Method from Literature
A notable synthetic route described in the literature involves the following steps:
This methodology is supported by spectral data and elemental analysis confirming the structure of the final compound.
Industrial and Advanced Synthetic Techniques
For scale-up and industrial synthesis, the following techniques are often used to optimize yield, purity, and reproducibility:
Continuous Flow Synthesis:
Allows precise control over reaction parameters such as temperature, time, and reagent mixing, improving consistency and scalability.Automated Reaction Monitoring:
In-line spectroscopic techniques (e.g., IR, NMR) enable real-time monitoring of reaction progress and facilitate optimization.Purification Strategies:
Use of chromatographic methods or crystallization to isolate the compound in high purity.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of hydrazine with pyridine derivatives | Hydrazine, substituted pyridine | Reflux, acidic/basic catalysis | Direct formation of fused ring | Requires careful control to avoid side reactions |
| Condensation with α-halo ketones/esters | α-Halo ketones/esters, pyridinethione | Heating, solvent reflux | Versatile for various substitutions | May need multiple steps for functionalization |
| Reduction/Substitution for hydroxymethyl introduction | Aldehyde or halomethyl intermediates, reducing agents | Mild conditions, catalytic hydrogenation | High selectivity for CH2OH group | Sensitive to reaction conditions |
| Continuous flow synthesis (industrial) | Same as above, in flow reactors | Controlled temperature and flow rates | Scalable, reproducible | Requires specialized equipment |
Research Findings and Notes
The fused triazolo[4,3-a]pyridine scaffold is accessible through condensation reactions involving sodium enolate intermediates and heterocyclic amines, as demonstrated by Abdelhamid Abdou O. and Gomha Sobhi M..
Functionalization at the 6-position to introduce the methanol group is typically achieved post-cyclization, ensuring regioselectivity and high yield.
Spectroscopic and elemental analyses confirm the integrity of the ring system and the presence of the hydroxymethyl substituent.
The molecular weight of {3-methyl-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-yl}methanol is 167.21 g/mol, and its molecular formula is C8H13N3O.
Chemical Reactions Analysis
Types of Reactions
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the methyl position.
Scientific Research Applications
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be compared to analogs with variations in substituents, ring systems, or oxidation states. Key examples include:
Fluorinated Analog: [3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol
- Structural Difference : The methyl group at the 3-position is replaced with a difluoromethyl (-CF2H) group.
- Metabolic Stability: Fluorine atoms may reduce metabolic oxidation, improving pharmacokinetic profiles.
- Application : Fluorinated analogs are often explored in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
Carboxylic Acid Derivative: 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
- Structural Difference : The hydroxymethyl (-CH2OH) group is oxidized to a carboxylic acid (-COOH).
- Impact :
- Application : Carboxylic acid derivatives are commonly used as intermediates in peptide-mimetic drug design .
Amine Derivative: {3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanamine
- Structural Difference : The hydroxyl group is replaced with an amine (-NH2).
- Impact: Basicity: The amine group (pKa ~9–10) increases basicity, enabling salt formation (e.g., hydrochlorides) for enhanced solubility in acidic environments .
- Application : Amine derivatives are explored as kinase inhibitors or GPCR modulators .
Pyrazine-Based Analog: 7-(Cyclopropylmethyl)-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic Acid
- Structural Difference : The pyridine ring is replaced with a pyrazine (two adjacent nitrogen atoms).
- Impact :
- Application : Pyrazine derivatives are studied in antiviral and anticancer agents .
Research Findings and Trends
- Synthetic Routes: The target compound and its analogs are typically synthesized via cyclocondensation reactions. For example, triazolopyridine cores are formed using reagents like monochloroacetic acid (for fused rings) or LiOH-mediated hydrolysis (for carboxylates) .
- Biological Relevance: Hydroxymethyl and amine derivatives show promise in retinol-binding protein (RBP4) antagonism, as seen in nonretinoid drug candidates targeting age-related macular degeneration .
- Challenges : Fluorinated analogs, while metabolically stable, may face synthetic complexity due to fluorine’s reactivity .
Biological Activity
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (CAS No. 1384430-58-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Chemical Formula : C₈H₁₃N₃O
- Molecular Weight : 167.21 g/mol
- IUPAC Name : 1-(3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanol
- Physical State : Oil
- Storage Conditions : Recommended at 4 °C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antimicrobial and antifungal properties. Below are detailed findings from various studies:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related triazolo derivatives against several pathogenic bacteria and fungi. The compound demonstrated significant inhibitory effects against:
- Pseudomonas aeruginosa
- Escherichia coli
The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 0.21 µM for certain derivatives in the same family .
Antifungal Activity
The compound has shown promising antifungal activity against:
- Candida species
In vitro tests revealed that it effectively inhibited the growth of various fungal strains with notable selectivity towards Gram-positive bacteria such as Micrococcus luteus .
The biological activity of this compound is attributed to its ability to interact with critical enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies suggest strong binding interactions with:
- DNA gyrase
Binding energies comparable to established antibiotics like ciprofloxacin indicate its potential as a lead compound for further development in antibiotic therapy .
Case Studies and Research Findings
Q & A
Q. What are the validated synthetic routes for {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol?
A palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives is a key method, followed by dehydration under microwave irradiation in acetic acid . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement. Alternative routes may involve cyclization of hydrazinyl precursors with ortho esters or electrophiles, as seen in related triazolopyridine syntheses .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
1H NMR spectroscopy is essential for verifying the fused triazolo-pyridine system. Key signals include:
Q. What analytical methods are recommended for quantifying this compound?
Non-aqueous potentiometric titration is validated for structurally related triazolopyrazinones, achieving linearity (R² > 0.995), accuracy (98–102%), and precision (RSD < 2%) . High-performance liquid chromatography (HPLC) with UV detection (λ = 220–250 nm) is suggested for purity assessment, referencing CAS 1231245-16-1 for method development .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Discrepancies in proton assignments may arise due to solvent effects or substituent electronic interactions. To resolve this:
Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of triazolopyridines?
Key factors include:
- Catalyst selection : Pd(OAc)₂ or PdCl₂ with ligands (e.g., Xantphos) for improved chemoselectivity .
- Microwave-assisted dehydration : Reduces reaction time (10–15 min vs. hours) and minimizes side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
Q. How do substituents at the 3-methyl or 6-methanol positions influence biological activity?
While direct data on this compound is limited, analogues with trifluoromethyl or ethyl groups at C-3 exhibit enhanced antimicrobial or antiproliferative activities . The methanol group at C-6 may improve solubility, as seen in related triazolopyridines with hydrophilic substituents . Structure-activity relationship (SAR) studies should evaluate:
- LogP values (hydrophobicity) via HPLC retention times.
- In vitro bioactivity against target enzymes (e.g., kinases or microbial proteins) .
Q. What advanced techniques characterize collision cross-section (CCS) values for mass spectrometry applications?
Predicted CCS values for related triazolopyridines (e.g., [M+H]+ = 131.4 Ų) can guide ion mobility spectrometry (IMS) method development. Key steps include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
